molecular formula C18H20N2O3S B4584110 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide

4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide

Cat. No. B4584110
M. Wt: 344.4 g/mol
InChI Key: QWFMGYUEJACPGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide often involves multistep reactions, including condensation processes, cyclization, and functional group transformations. For example, compounds with thiophene moieties and morpholine groups have been synthesized through reactions involving initial formation of intermediate compounds followed by cyclization with hydrazine hydrate and amination processes (Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, providing detailed insights into the arrangement of atoms within the crystal lattice and molecular conformations. Structural analyses reveal the presence of specific intermolecular interactions, such as hydrogen bonding, which can stabilize the crystal structure and influence the compound's physical properties and reactivity (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical properties of 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide and similar compounds include their reactivity towards various chemical reagents, the ability to undergo cycloaddition reactions, and the formation of complex structures through intramolecular rearrangements. These reactions are influenced by the presence of functional groups like the thiophene ring and the morpholine moiety, which can participate in electron-rich or electron-poor components reactions, as rationalized by frontier-orbital theory (Boyd et al., 1976).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. The arrangement of atoms and the type of intermolecular forces present can significantly affect these properties. For instance, the presence of hydrogen bonds and π-π interactions in the crystal structure can influence the compound's solubility and melting point (Sharma et al., 2016).

Scientific Research Applications

1. Synthesis and Chemical Transformations

Studies have explored the synthesis and chemical transformations of compounds with similar structures, highlighting their importance in organic chemistry and potential applications in creating novel compounds. For instance, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone demonstrates the utility of these compounds in developing anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).

2. Biological Activities and Applications

Research into similar thiophene derivatives has shown antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. For example, two biologically active thiophene-3-carboxamide derivatives have been identified to show these properties (Vasu et al., 2003).

3. Material Science and Polymer Research

The development of biodegradable polyesteramides with pendant functional groups, utilizing morpholine-2,5-dione derivatives, illustrates the application of similar compounds in material science, specifically in creating polymers with potential medical and environmental benefits (P. J. I. Veld et al., 1992).

4. Electrochemical and Spectroscopic Studies

Compounds containing morpholine groups have been investigated for their electrochemical and spectroscopic properties, providing insights into their potential applications in electronics and sensing technologies. For instance, the synthesis, spectroscopic, and electrochemical investigations of two vic-dioximes and their mononuclear Ni(II), Cu(II), and Co(II) metal complexes containing a morpholine group offer a glimpse into the versatility of these compounds (A. Kilic et al., 2006).

properties

IUPAC Name

4,5-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-13(2)24-11-16(12)17(21)19-15-5-3-14(4-6-15)18(22)20-7-9-23-10-8-20/h3-6,11H,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMGYUEJACPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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